molecular formula C10H9Cl2NO3 B2586151 4-[(2,2-DICHLOROACETAMIDO)METHYL]BENZOIC ACID CAS No. 98187-85-0

4-[(2,2-DICHLOROACETAMIDO)METHYL]BENZOIC ACID

Cat. No.: B2586151
CAS No.: 98187-85-0
M. Wt: 262.09
InChI Key: VKKCVMBWTPMRJH-UHFFFAOYSA-N
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Description

4-[(2,2-Dichloroacetamido)methyl]benzoic acid is a benzoic acid derivative featuring a dichloroacetamido-methyl substituent at the para position of the aromatic ring. The dichloroacetamido group introduces electronegativity and lipophilicity, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-[[(2,2-dichloroacetyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-8(12)9(14)13-5-6-1-3-7(4-2-6)10(15)16/h1-4,8H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCVMBWTPMRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dichloroacetamido)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add dichloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-[(2,2-Dichloroacetamido)methyl]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dichloroacetamido)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The dichloroacetamido group can be reduced to form amines.

    Substitution: The chlorine atoms in the dichloroacetamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-[(2,2-Dichloroacetamido)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dichloroacetamido)methyl]benzoic acid involves its interaction with specific molecular targets. The dichloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(2,2-Dichloroacetamido)methyl]benzoic acid with key analogs based on substituent variations, molecular properties, and synthesis methods derived from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula (Inferred) Molecular Weight (g/mol) Key Features
4-[(2,2-Dichloroacetamido)methyl]benzoic acid (Target) -CH₂NHCOCCl₂ at C4; -COOH at C1 C₁₀H₉Cl₂NO₃ 262.1 Dichloroacetamido group enhances lipophilicity and potential bioactivity.
4-{[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid -NHCSNH-(Trichloroethyl-phenylacetamido) at C4; -COOH at C1 C₁₇H₁₆Cl₃N₃O₃S 464.8 Trichloro and thiourea groups increase steric bulk and hydrogen-bonding capacity.
2-((4-Chlorophenyl)acetyl)benzoic acid -(4-Cl-C₆H₄CO) at C2; -COOH at C1 C₁₅H₁₁ClO₃ 274.7 Chlorophenyl-acetyl group may enhance receptor binding in drug intermediates.
3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid -Br, -CH₃, and thioamide groups at C3; -COOH at C1 C₁₇H₁₃Br₂N₂O₃S 518.1 Bromine and sulfur atoms contribute to electrophilic reactivity and stability.
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate -NHCOCF₃ at C4; -COOCH₃ at C1; -OH at C2 C₁₁H₁₀F₃NO₄ 293.2 Trifluoroacetamido and ester groups reduce acidity compared to free carboxylic acid.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The dichloroacetamido group in the target compound likely increases logP compared to non-halogenated analogs (e.g., 4-aminobenzoic acid) but is less lipophilic than trichloro derivatives (e.g., ).
  • Acidity : The electron-withdrawing dichloro group may lower the pKa of the benzoic acid moiety relative to unsubstituted analogs, enhancing solubility in basic media .

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